

## AC187 Tfa CAS number and molecular weight

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Compound of Interest		
Compound Name:	AC187 Tfa	
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## An In-depth Technical Guide to AC187 Tfa

For Researchers, Scientists, and Drug Development Professionals

## Introduction

AC187 trifluoroacetate (Tfa) is a potent and selective peptide antagonist of the amylin receptor. [1][2][3][4][5] It is a chimeric peptide derived from salmon calcitonin and amylin.[1] Due to its ability to competitively block the physiological actions of amylin, AC187 has become a critical research tool for elucidating the roles of endogenous amylin in various physiological processes, including metabolism and neuronal function.[1][6][7] This guide provides a comprehensive overview of the technical details of **AC187 Tfa**, including its chemical properties, mechanism of action, and key experimental applications.

## **Chemical and Physical Properties**

AC187 is the N-acetylated C-terminal fragment of salmon calcitonin (positions 8-32) with specific amino acid substitutions to enhance its antagonistic properties.[7] The trifluoroacetate salt form is commonly used for research purposes.



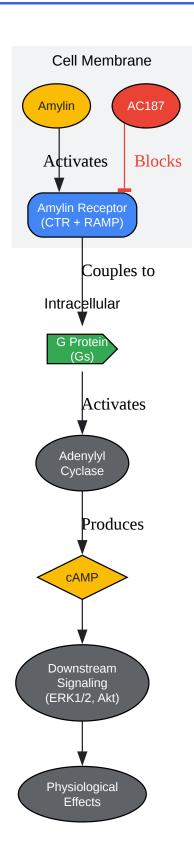
Property	Value	Reference
CAS Number	151804-77-2	[1]
Molecular Formula (free base)	C127H205N37O40	[1]
Molecular Weight (free base)	2890.21 g/mol	[1]
Synonyms	AC 187, AC-187, acetyl- [Asn30, Tyr32] sCT(8-37)	[1][8]

### **Mechanism of Action**

AC187 exerts its effects by acting as a competitive antagonist at amylin receptors.[1][7] The amylin receptor is a heterodimeric G protein-coupled receptor (GPCR) composed of the calcitonin receptor (CTR) complexed with a receptor activity-modifying protein (RAMP).[9][10] [11][12] By binding to this receptor complex, AC187 blocks the binding of the endogenous ligand, amylin, thereby inhibiting its downstream signaling pathways.[1] This blockade prevents the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (camp), as well as other signaling cascades involving ERK1/2 and Akt.[1][9][12]

## **Amylin Receptor Signaling Pathway Blockade by AC187**





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Caption: AC187 competitively blocks amylin binding to its receptor.



# **Quantitative Pharmacological Data**

AC187 is characterized by its high affinity for the amylin receptor and its selectivity over related receptors, such as the calcitonin and CGRP receptors.

Parameter	Value	Receptor/System	Reference
IC50	0.48 nM	Amylin Receptor	[2][3][5]
Ki	0.275 nM	Amylin Receptor	[2][5]
Selectivity vs. Calcitonin Receptor	38-fold	[3]	
Selectivity vs. CGRP Receptor	400-fold	[3][4]	_
In Vitro Ki (Nucleus Accumbens)	79 pM	Rat Amylin Receptor	[4][13]

# **Experimental Protocols and Applications**

AC187 is widely used in both in vitro and in vivo studies to investigate the physiological roles of amylin.

## **Neuroprotection Against β-Amyloid Toxicity**

A significant application of AC187 is in the study of Alzheimer's disease pathology. It has been demonstrated to block the neurotoxic effects of  $\beta$ -amyloid (A $\beta$ ) peptides in primary neuronal cultures, suggesting that A $\beta$  toxicity may be mediated, at least in part, through the amylin receptor.[2][3][8][14]

Experimental Protocol: In Vitro Neuroprotection Assay

- Cell Culture: Primary cultures of rat cholinergic basal forebrain neurons are established.
- Pre-treatment: Cultures are treated with AC187 (e.g., 10 μM) for 24 hours.[8]



- Induction of Toxicity: A $\beta$  peptides (e.g., A $\beta$ 1-42 or A $\beta$ 25-35 at 20  $\mu$ M) are added to the cultures for 48-120 hours.[8]
- Assessment of Neuronal Viability:
  - MTT Assay: To quantify metabolic activity as an indicator of cell viability.
  - Live/Dead Cell Staining: To visually differentiate between live and dead cells.
  - Hoechst and Phosphatidylserine Staining: To quantify apoptotic cell death.[8][14]
- Mechanism of Action Analysis:
  - Caspase Activity Assays: To measure the activation of initiator and effector caspases involved in the apoptotic pathway.[8][14]

## **Experimental Workflow: Neuroprotection Assay**



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**Caption:** Workflow for assessing AC187's neuroprotective effects.

#### In Vivo Metabolic Studies

AC187 has been instrumental in demonstrating the role of endogenous amylin in regulating food intake and glucose homeostasis. In vivo studies typically involve the systemic or central administration of AC187 to animal models.

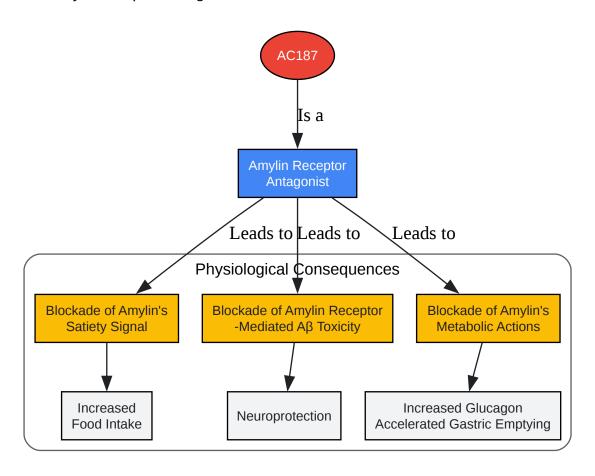
• Food Intake: Chronic infusion of AC187 has been shown to increase food intake, particularly in animal models with elevated baseline amylin levels, supporting amylin's role as a satiety signal.[6][7][15][16]



- Glucagon Secretion and Gastric Emptying: Administration of AC187 can lead to increased glucagon concentration and accelerated gastric emptying.[2][3]
- Glucose Metabolism: AC187 can inhibit the metabolic responses to amylin, such as the rise in plasma lactate following a glucose challenge.[13]

## **Logical Relationships of AC187's Biological Effects**

The diverse physiological outcomes observed with AC187 treatment all stem from its primary action as an amylin receptor antagonist.



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**Caption:** Core mechanism and resulting effects of AC187.

## Conclusion

**AC187 Tfa** is an indispensable pharmacological tool for investigating the biology of the amylin system. Its high potency and selectivity enable researchers to probe the roles of this system in



metabolic control, neurodegeneration, and other physiological processes. The detailed information and experimental frameworks provided in this guide serve as a valuable resource for scientists and professionals in the field of drug development.

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